molecular formula C6H4Cl2F8O4S B3040727 Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate CAS No. 232602-74-3

Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate

Cat. No.: B3040727
CAS No.: 232602-74-3
M. Wt: 395.05 g/mol
InChI Key: XIKSGIRSWALSRN-UHFFFAOYSA-N
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Description

Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate is a fluorinated organosulphate compound characterized by two 3-chloro-2,2,3,3-tetrafluoropropyl groups bonded to a sulphate ester core. The combination of chlorine and fluorine substituents likely enhances thermal stability, hydrophobicity, and chemical resistance compared to non-halogenated counterparts. Synthesis pathways may involve nucleophilic substitution reactions between 3-chloro-2,2,3,3-tetrafluoropropyl alcohol and sulphuric acid derivatives, analogous to methods used for fluorocyclotriphosphazenes .

Properties

IUPAC Name

bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F8O4S/c7-5(13,14)3(9,10)1-19-21(17,18)20-2-4(11,12)6(8,15)16/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKSGIRSWALSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)OS(=O)(=O)OCC(C(F)(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate involves its interaction with molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through covalent bonding or other interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Fluorinated Ethers (TTE)

TTE is widely used as a diluent in localized high-concentration electrolytes (LHCEs) for lithium and sodium batteries. Its low polarity and chemical inertness reduce electrolyte viscosity while maintaining solvation structures critical for ion transport .

Fluorinated Esters and Phosphazenes

Bis(2,2,3,3-tetrafluoropropyl) malonate and fluorocyclotriphosphazenes demonstrate how fluorination enhances thermal and chemical resistance. The former’s ester groups enable applications in synthetic chemistry , while phosphazenes leverage phosphorus-nitrogen rings for flame retardancy . The sulphate group in the target compound could offer unique ionic conductivity or compatibility with polar solvents, diverging from these non-ionic analogs.

Fluorinated Methacrylates

2,2,3,3-Tetrafluoropropyl methacrylate is incorporated into block copolymers for drug delivery systems, where fluorine increases hydrophobicity and stabilizes polymer membranes . The target compound’s sulphate group might introduce ionic character, enabling use in charged environments (e.g., ion-exchange membranes).

Performance and Stability

  • Thermal Stability : Fluorocyclotriphosphazenes degrade above 250°C, making them suitable for high-temperature applications . The chlorine in this compound may further enhance thermal resistance via electron-withdrawing effects.
  • Electrochemical Behavior : TTE-based electrolytes achieve >99% Coulombic efficiency in sodium batteries due to stable SEI layers . The target compound’s sulphate group could promote LiF-rich SEI formation, analogous to fluorinated salts like LiFSI .
  • Hydrophobicity : Fluorinated methacrylates reduce water uptake in polymers , a trait likely shared by the target compound due to its fluorinated chains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate
Reactant of Route 2
Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate

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